Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate
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Overview
Description
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. The presence of the oxo group at the 4-position and the ester group at the 2-position of the pyrimidine ring contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophene-3-carboxylate with formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form the thienopyrimidine core. The reaction is usually carried out under reflux conditions with the presence of a base such as pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as an antiviral and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and phosphodiesterase, leading to its antimicrobial and anticancer effects. The presence of the oxo and ester groups allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-one: Similar in structure but lacks the ester group.
Thieno[3,4-b]pyridine: Contains a pyridine ring instead of a pyrimidine ring.
2-Thioxopyrimidine: Contains a sulfur atom at the 2-position instead of an oxygen atom.
Uniqueness
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is unique due to its specific combination of functional groups and ring structure.
Biological Activity
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈N₂O₃S
- Molecular Weight : 224.24 g/mol
- CAS Number : Not specified in the sources.
Research indicates that compounds within the thienopyrimidine class exhibit various mechanisms of action, primarily through inhibition of specific enzymes and pathways involved in cellular processes. Notably, these compounds have shown potential in inhibiting protein kinases, which play crucial roles in signal transduction and cellular regulation.
1. Anti-inflammatory Effects
Studies have demonstrated that thienopyrimidine derivatives can suppress pro-inflammatory cytokines and nitric oxide production. For instance, in models of inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound have been shown to significantly reduce levels of inflammatory markers such as IL-6 and TNF-α .
2. Neuroprotective Properties
The neuroprotective potential of thienopyrimidine derivatives has been explored in various studies. For example, certain derivatives have been observed to protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents. This suggests a possible therapeutic application in neurodegenerative diseases .
3. Cytotoxicity
Cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2) indicated that some thienopyrimidine compounds exhibit selective cytotoxic effects. The IC₅₀ values for these compounds varied significantly, indicating differing levels of potency against various cell types .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of thienopyrimidine derivatives:
Case Studies
- Inflammation Model : In a study involving BV-2 microglial cells treated with LPS, it was found that this compound significantly inhibited the production of pro-inflammatory cytokines at concentrations as low as 1 μM .
- Neurodegeneration Model : Another study highlighted the compound's ability to mitigate tau hyperphosphorylation in neuronal models, suggesting its potential role as a neuroprotective agent against Alzheimer's disease pathology .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-(4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-7(12)3-5-2-6-8(13)10-4-11-9(6)15-5/h2,4H,3H2,1H3,(H,10,11,13) |
InChI Key |
GMTUSHZXXIAJBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(S1)N=CNC2=O |
Origin of Product |
United States |
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